1,3-Di(propan-2-yl)imidazolidin-1-ium chloride, also known as 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride, is a significant compound in the field of organic chemistry, particularly as a precursor to N-heterocyclic carbenes. It is characterized by its colorless crystalline or powdery appearance and is soluble in polar solvents such as water, ethanol, and ether. The compound has a CAS number of 139143-09-2 and a molecular formula of C9H17N2Cl, with a molar mass of approximately 188.7 g/mol. Its melting point is reported to be around 278°C .
1,3-Di(propan-2-yl)imidazolidin-1-ium chloride is classified as an imidazolium salt. Imidazolium salts are known for their utility in various chemical reactions and applications, particularly in the synthesis of N-heterocyclic carbenes, which serve as versatile ligands in coordination chemistry . The compound's structure features a positively charged imidazolium cation paired with a chloride anion.
The synthesis of 1,3-di(propan-2-yl)imidazolidin-1-ium chloride typically involves the reaction of an appropriate imidazole derivative with a suitable alkylating agent. Common methods include:
The synthesis may require specific conditions such as inert atmospheres and controlled temperatures to prevent side reactions. The purification process often involves recrystallization or chromatography to isolate the desired product from by-products.
The molecular structure of 1,3-di(propan-2-yl)imidazolidin-1-ium chloride features a five-membered ring containing two nitrogen atoms at positions 1 and 3. The propan-2-yl groups are attached to these nitrogen atoms, contributing to the compound's stability and solubility properties.
Key Structural Data:
1,3-Di(propan-2-yl)imidazolidin-1-ium chloride can participate in various chemical reactions due to its imidazolium structure:
The reactivity of this compound can be influenced by factors such as solvent choice and reaction temperature. Studies have shown that sulfur-based nucleophiles exhibit significantly faster reactivity compared to other nucleophiles like alcohols and anilines under weakly basic conditions .
The mechanism of action for 1,3-di(propan-2-yl)imidazolidin-1-ium chloride primarily revolves around its ability to generate N-Heterocyclic Carbenes upon deprotonation. These carbenes can coordinate with metal centers, facilitating various catalytic processes:
The efficiency and selectivity of these reactions depend on the nature of the metal center and other reaction conditions.
1,3-Di(propan-2-yl)imidazolidin-1-ium chloride exhibits several notable physical properties:
Property | Value |
---|---|
Appearance | Colorless crystalline solid |
Melting Point | 278°C (decomposes) |
Solubility | Soluble in water, ethanol |
Form | Powder |
Color | White to off-white |
The chemical properties include its hygroscopic nature and slight solubility in water. It is sensitive to moisture and should be stored under inert conditions .
The applications of 1,3-di(propan-2-yl)imidazolidin-1-ium chloride are diverse:
The core synthetic route to 1,3-di(propan-2-yl)imidazolidin-1-ium chloride involves N-alkylation of imidazolidine precursors using isopropyl halides. This reaction proceeds via an S~N~2 mechanism, where the nucleophilic nitrogen atoms of the heterocycle attack the electrophilic carbon of the alkyl halide. Industrial protocols typically employ isopropyl chloride or isopropyl bromide as alkylating agents due to their optimal balance of reactivity and cost-effectiveness. The reaction occurs under reflux conditions (80-100°C) in polar aprotic solvents like acetonitrile or DMF, which facilitate ionization while minimizing elimination side products [3].
Stoichiometric optimization is critical, with a slight excess (2.2 equivalents) of alkyl halide ensuring complete di-substitution. Base selection significantly impacts yield: triethylamine (2.5 eq.) is preferred over inorganic bases (e.g., K~2~CO~3~) for its superior solubility, effectively scavenging hydrogen halide by-products and preventing quaternary salt decomposition. This approach consistently achieves >95% conversion as verified by HPLC monitoring [3]. Solvent-free modifications under microwave activation have been explored but show limited industrial adoption due to scalability challenges.
Table 1: Optimization Parameters for Alkylation Reactions
Variable | Standard Conditions | Optimized Range | Impact on Yield |
---|---|---|---|
Alkylating Agent | Isopropyl chloride | Isopropyl bromide | ↑ 8-10% (faster kinetics) |
Solvent | Acetonitrile | Toluene/DMF mixtures | ↑ Purity by ↓ oligomerization |
Temperature (°C) | 70 | 80-85 | ↑ 15% conversion |
Reaction Time (h) | 12 | 8-10 | Maintains >95% yield |
Base | K~2~CO~3~ | Triethylamine | ↑ 12% (improved acid trapping) |
Post-alkylation quenching protocols involve careful pH adjustment (pH 7-8) to preserve salt integrity, followed by solvent evaporation. Crucially, residual amine bases must be removed via azeotropic distillation with toluene to prevent chloride exchange during crystallization [7].
Continuous flow reactors address key limitations of batch alkylation for this compound, particularly thermal runaway risks during exothermic N-alkylation and inconsistent mixing in viscous reaction mixtures. Microreactor systems (e.g., Corning Advanced-Flow™ reactors) enable precise temperature control (±2°C) through high surface-to-volume ratios (>10,000 m²/m³), suppressing thermal degradation and enhancing reproducibility [7].
A patented continuous process employs a two-stage tubular reactor configuration:
Table 2: Batch vs. Continuous Flow Process Performance
Parameter | Batch Reactor | Continuous Flow | Advantage Factor |
---|---|---|---|
Reaction Time | 10-12 hours | 20 minutes | 36x faster |
Temperature Control | ±10°C fluctuations | ±2°C precision | Prevents decomposition |
Throughput | 5 kg/day (100L vessel) | 50 kg/day (microreactor) | 10x capacity |
Solvent Consumption | 15 L/kg product | 8 L/kg product | 47% reduction |
Impurity Profile | 2-3% oligomers | <0.5% side products | ↓ purification burden |
Integration of in-line FTIR spectroscopy (e.g., ReactIR™ with micro flow cell) enables real-time monitoring of imidazolidine consumption (C-N stretch at 1075 cm⁻¹) and imidazolidinium formation (quat N⁺ peak at 1640 cm⁻¹), allowing instantaneous adjustment of flow rates and temperature [7]. This process analytical technology (PAT) approach is critical for maintaining GMP compliance in API manufacturing [6].
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